molecular formula C15H16N4O3S B2430641 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide CAS No. 1795489-20-1

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide

Cat. No.: B2430641
CAS No.: 1795489-20-1
M. Wt: 332.38
InChI Key: MQQVBSFIDOBNQC-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide typically involves the condensation of appropriate aminopyrazole derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-12-9-15-16-10-13(11-19(15)17-12)18-23(20,21)8-7-22-14-5-3-2-4-6-14/h2-6,9-11,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQVBSFIDOBNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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